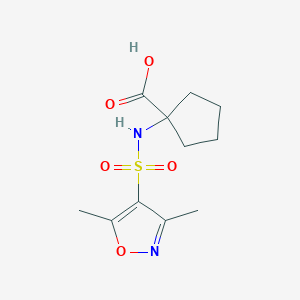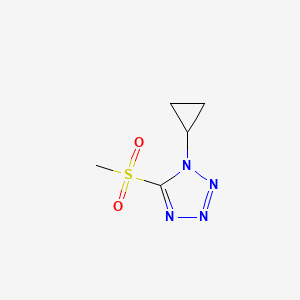
5-(4-Ethylphenyl)furan-2-carboxylic acid
Übersicht
Beschreibung
“5-(4-Ethylphenyl)furan-2-carboxylic acid” is a unique chemical compound with the empirical formula C13H12O3 . It’s part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The InChI code for “5-(4-Ethylphenyl)furan-2-carboxylic acid” is 1S/C13H12O3/c1-2-9-3-5-10 (6-4-9)11-7-8-12 (16-11)13 (14)15/h3-8H,2H2,1H3, (H,14,15) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“5-(4-Ethylphenyl)furan-2-carboxylic acid” is a powder with a molecular weight of 216.24 .Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
5-(4-Ethylphenyl)furan-2-carboxylic acid: has been identified as a potential scaffold for the development of new antibacterial agents. The furan ring is a common feature in many pharmacologically active compounds, and its incorporation into drug design can enhance the antibacterial activity against both gram-positive and gram-negative bacteria . This compound could be pivotal in the fight against microbial resistance, which is a growing global issue.
Antidiabetic Research
The furan derivative is used in the synthesis of orally active antidiabetic compounds. For instance, it can act as a ligand in the synthesis of vanadyl complexes, which have shown promise in the treatment of diabetes due to their insulin-mimetic properties .
Antitubercular Agents
Research has indicated that furan carboxylic acids, like 5-(4-Ethylphenyl)furan-2-carboxylic acid , are promising candidates for the development of antitubercular agents. These compounds target iron acquisition in mycobacterial species, which is crucial for their survival and virulence .
Anti-Inflammatory and Analgesic Applications
The furan nucleus is known for its anti-inflammatory and analgesic properties. As such, derivatives of furan carboxylic acids are being explored for their potential use in treating inflammatory conditions and pain management .
Anticancer Research
Furan derivatives are being studied for their anticancer properties. The structure of 5-(4-Ethylphenyl)furan-2-carboxylic acid could be modified to enhance its efficacy in inhibiting the growth of cancer cells. Its role in cancer research is significant due to the diverse biological activities exhibited by furan-containing compounds .
Biomaterials Synthesis
This compound can also be used in the synthesis of biomaterials. For example, it can be incorporated into the structure of dextran furoate nanospheres, which have applications in drug delivery systems due to their biocompatibility and multifunctional properties .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(4-ethylphenyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-2-9-3-5-10(6-4-9)11-7-8-12(16-11)13(14)15/h3-8H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGPEIRSTBIHBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethylphenyl)furan-2-carboxylic acid | |
CAS RN |
1049122-13-5 | |
| Record name | 5-(4-ethylphenyl)furan-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(2-Aminophenyl)sulfanyl]propanamide](/img/structure/B1523053.png)




![1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine](/img/structure/B1523059.png)
![5-(Chloromethyl)-3-[(3-chlorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1523061.png)




